molecular formula C16H22N2O6S2 B2567191 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(morpholinosulfonyl)benzamide CAS No. 898425-82-6

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(morpholinosulfonyl)benzamide

Cat. No.: B2567191
CAS No.: 898425-82-6
M. Wt: 402.48
InChI Key: DVBASQBPNKNBCJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(morpholinosulfonyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, a morpholinosulfonyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This is followed by the introduction of the morpholinosulfonyl group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(morpholinosulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholinosulfonyl)benzamide
  • N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(morpholinosulfonyl)benzamide
  • N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(morpholinosulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S2/c1-17(14-6-11-25(20,21)12-14)16(19)13-2-4-15(5-3-13)26(22,23)18-7-9-24-10-8-18/h2-5,14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBASQBPNKNBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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